VEGFR-TKIII is a small molecule inhibitor that specifically targets Vascular Endothelial Growth Factor Receptors (VEGFRs). These receptors play a crucial role in angiogenesis, the process of new blood vessel formation. VEGFR-TKIII acts by binding to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby blocking downstream signaling pathways essential for angiogenesis [].
Scientists utilize VEGFR-TKIII as a research tool to study various aspects of angiogenesis and its role in different diseases. For instance, researchers can employ VEGFR-TKIII to investigate how inhibiting VEGFR activity impacts:
It's important to acknowledge that VEGFR-TKIII has limitations as a research tool. One key limitation is its selectivity. While it primarily targets VEGFRs, it might also interact with other kinases, potentially affecting unrelated cellular processes []. Additionally, VEGFR-TKIII's effect might vary depending on the cell type and experimental conditions.
KRN-633, chemically known as N-{2-chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl}-N′-propylurea, is a quinazoline urea derivative that acts as a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound is primarily researched for its potential applications in cancer therapy due to its ability to inhibit angiogenesis, a critical process for tumor growth and metastasis. KRN-633 has demonstrated significant inhibitory effects on the phosphorylation of VEGFR-2, which is essential for VEGF signaling in endothelial cells .
KRN-633 has been shown to suppress VEGF-dependent activation of mitogen-activated protein kinases (MAPK) and cell proliferation. Its antitumor and antiangiogenic activities stem from its ability to inhibit vessel formation and promote apoptosis in human umbilical vein endothelial cells (HUVECs) at high concentrations. Notably, KRN-633 can reduce capillary formation and the total tube length in angiogenesis assays . In vivo studies have indicated that KRN-633 effectively reduces tumor growth by blocking angiogenesis without adversely affecting fetal development in animal models .
The synthesis of KRN-633 was developed at the Research and Development Center of Kirin Brewery Co., Ltd., Tokyo, Japan. While specific synthetic routes are proprietary, it generally involves standard organic synthesis techniques for constructing quinazoline derivatives and urea functionalities. The compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies or suspended in a vehicle solution for in vivo applications .
KRN-633 is primarily investigated for its potential as an anticancer agent due to its antiangiogenic properties. By inhibiting VEGFR signaling pathways, it may be useful in treating various cancers where angiogenesis plays a crucial role in tumor progression. Furthermore, its ability to inhibit other RTKs suggests potential applications beyond oncology, possibly extending into areas like inflammatory diseases or other conditions involving aberrant angiogenesis .
Studies on KRN-633 have focused on its interactions with various RTKs and downstream signaling pathways. It has been shown to suppress hypoxia-induced accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) through inhibition of both Akt and ERK signaling pathways . Additionally, KRN-633's interactions with other compounds have been explored to understand its pharmacokinetics better and enhance its bioavailability, which is noted to be poor due to low water solubility .
KRN-633 belongs to a class of compounds that inhibit vascular endothelial growth factor signaling. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sorafenib | Multi-targeted kinase inhibitor | Inhibits Raf kinases alongside VEGFRs |
Sunitinib | Tyrosine kinase inhibitor | Broad spectrum against multiple RTKs |
Pazopanib | Inhibitor of multiple RTKs including VEGFRs | Effective against renal cell carcinoma |
Axitinib | Selective inhibitor of VEGFRs | More selective than others listed |
KRN-633 is unique due to its selective inhibition of VEGFR signaling without significantly affecting other RTKs like EGFR or FGFR, making it a targeted option for therapies focused on angiogenesis without broader systemic effects seen with multi-targeted inhibitors like sorafenib or sunitinib .
Irritant